Carvedilol phosphate is a white to almost-white solid, classified as a non-selective beta-adrenergic blocking agent. [] Chemically, it is the phosphate salt of carvedilol, a racemic mixture. [] Carvedilol phosphate is commonly investigated for its potential in developing modified-release drug delivery systems, particularly for cardiovascular diseases. [, ] Research focuses on overcoming its low bioavailability due to extensive first-pass metabolism. [, ]
Carvedilol phosphate exists as a hemihydrate, meaning one molecule of carvedilol phosphate is associated with half a molecule of water. [, , ] The challenges in determining the crystal structure of racemic carvedilol phosphate hemihydrate stem from twinning and disorder issues during X-ray diffraction analysis. [] This disorder, localized near the chiral center, was resolved by analyzing the single-enantiomer ((R)-enantiomer) crystal structure, which proved isomorphous with the racemate. [] This single enantiomer crystal structure serves as a basis for understanding the disordered racemic structure. []
Carvedilol phosphate, being a prodrug, is hydrolyzed in vivo to release carvedilol. [] Carvedilol itself acts as a non-selective antagonist of both β-adrenergic and α1-adrenergic receptors. [, ] This dual action results in a reduction of heart rate and blood pressure. []
The combined effects contribute to the therapeutic benefits of carvedilol phosphate in conditions like hypertension and heart failure. [, , , ]
Carvedilol phosphate is extensively studied for its incorporation into various modified-release drug delivery systems. These systems aim to overcome the drug's limitations, including low bioavailability and short half-life. [, , , , , , , , , , , , , , , , , , , , , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: